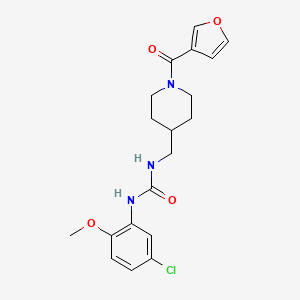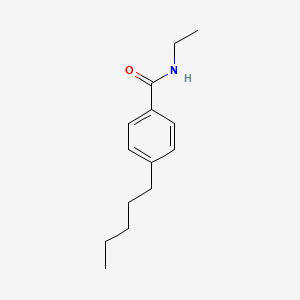
N-ethyl-4-pentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-ethyl-4-pentylbenzamide” is a chemical compound . It has diverse applications, from drug synthesis to material science experiments, owing to its unique properties and versatility.
Synthesis Analysis
The synthesis of similar compounds like N-methylbenzamide has been reported in literature . The process involves the preparation of N-methylbenzamide from methyl benzoate and methylamine . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of “N-ethyl-4-pentylbenzamide” can be analyzed using 3D visualization programs for structural models . These programs deal with multiple structural models, volumetric data, and crystal morphologies in the same window .Chemical Reactions Analysis
The reaction of N-acetylbenzamides with hydroxylamine hydrochloride leads to the formation of 1,2,4-oxadiazole, N-acylbenzamide and benzamide . This reaction takes place in acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-ethyl-4-pentylbenzamide” can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups and degradation) .科学的研究の応用
Ethylene and Its Analogues in Plant Biology
Research into compounds like 1-methylcyclopropene (1-MCP) offers insights into the role of ethylene and its analogues in plant biology. 1-MCP, an ethylene perception inhibitor, has been extensively studied for its effects on fruits and vegetables, highlighting its potential to improve product quality by delaying ripening and senescence processes. This research underscores the importance of ethylene and its analogues in agricultural biotechnology for extending the shelf life and maintaining the quality of perishable produce (Watkins, 2006).
Ethylene Oxide in Sterilization
Ethylene oxide (EO) sterilization is a pivotal application in medical device manufacturing, showcasing the utility of ethylene derivatives in ensuring the safety and efficacy of healthcare products. The review of EO sterilization processes and its critical role in sterilizing a wide range of medical devices without compromising material integrity provides a clear example of how N-ethyl-4-pentylbenzamide and related compounds could be of interest in developing new sterilization technologies or improving existing ones (Mendes et al., 2007).
Poly(ethylene glycol) Alternatives
The search for alternatives to poly(ethylene glycol) (PEG) due to its immunogenicity highlights a broader scientific endeavor to identify and develop biocompatible materials for drug delivery and bioconjugation. This research is particularly relevant to the study of N-ethyl-4-pentylbenzamide, as understanding the interaction between synthetic compounds and biological systems is crucial for the design of safer and more effective biomedical devices and therapeutics (Thai Thanh Hoang Thi et al., 2020).
Ethylenediurea in Protecting Against Ozone Phytotoxicity
Ethylenediurea (EDU) research provides insights into the protective effects of nitrogen-containing compounds against environmental stressors in plants, such as ozone toxicity. This work suggests potential applications of related compounds in enhancing plant resilience to abiotic stress, which could be a relevant area of investigation for N-ethyl-4-pentylbenzamide in terms of developing treatments or coatings that protect crops from environmental pollutants (Agathokleous, 2017).
Safety And Hazards
特性
IUPAC Name |
N-ethyl-4-pentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-5-6-7-12-8-10-13(11-9-12)14(16)15-4-2/h8-11H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSBNJISNRYULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-pentylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-(Tert-butyl)-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2721645.png)
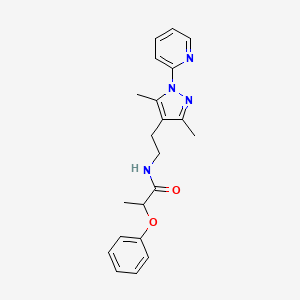
![2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2721648.png)
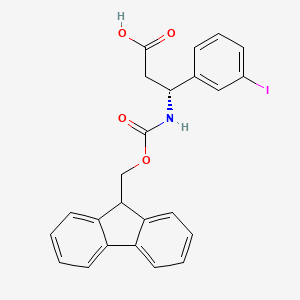
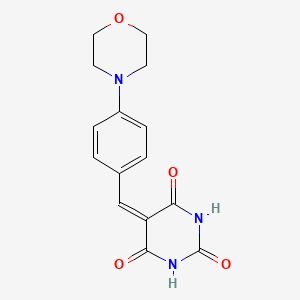

![N-[(4-methylphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2721652.png)
![6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine](/img/structure/B2721654.png)
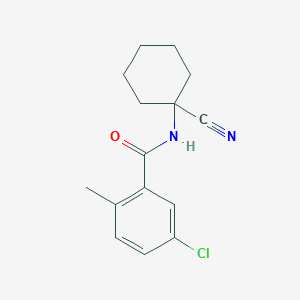
![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2721656.png)
![(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2721657.png)
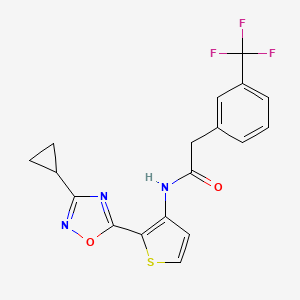
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid](/img/structure/B2721663.png)
